![molecular formula C8H14N4O B1270557 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide CAS No. 634884-72-3](/img/structure/B1270557.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
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Overview
Description
“3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” is a chemical compound with the CAS Number: 634884-72-3. It has a linear formula of C8H14N4O . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) . The molecular weight of the compound is 182.23 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a linear formula of C8H14N4O and a molecular weight of 182.23 .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are prominent in medicinal chemistry due to their therapeutic potential. “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” can be utilized as a scaffold for synthesizing novel pharmaceutical agents. Its structure allows for the attachment of various functional groups, enhancing its interaction with biological targets. This adaptability makes it a valuable candidate for the development of new drugs with potential applications in treating diseases such as cancer, inflammation, and infectious diseases .
Agrochemistry: Pesticide Development
In agrochemistry, pyrazole compounds have been used to develop pesticides that are effective against a wide range of agricultural pests. The structural flexibility of pyrazole derivatives allows for the creation of compounds with specific action mechanisms, potentially leading to the development of new classes of herbicides, insecticides, and fungicides .
Coordination Chemistry: Metal Complex Formation
Pyrazole-based ligands, like “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide,” are known to form stable complexes with various metals. These complexes have significant applications in catalysis, material science, and as models for studying metalloprotein interactions. The ability to form complexes with transition metals can be particularly useful in catalytic processes, including those important for industrial chemical synthesis .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, pyrazole derivatives are used to design catalysts that facilitate a variety of chemical reactions. The nitrogen atoms in the pyrazole ring can act as coordination sites, stabilizing metal centers and influencing their reactivity. This makes them suitable for use in reactions such as hydrogenation, carbon-carbon bond formation, and polymerization .
Synthetic Organic Chemistry: Building Blocks
The pyrazole ring in “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” serves as a versatile building block in synthetic organic chemistry. It can undergo various chemical transformations, enabling the synthesis of complex molecules. This compound can be used in multicomponent reactions, cycloadditions, and as a precursor for synthesizing condensed heterocyclic systems .
Biological Studies: Mechanistic Insights
Pyrazole derivatives are often used in biological studies to gain insights into the mechanisms of biological processes. For example, they can be used to study enzyme inhibition, receptor-ligand interactions, and cell signaling pathways. Understanding the role of “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” in these processes can lead to the discovery of new therapeutic targets and the development of diagnostic tools .
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIROUFTRKVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357573 |
Source
|
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
CAS RN |
634884-72-3 |
Source
|
Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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